1,5-Diamino-4,8-dihydroxyanthraquinone

Description

Historical Context of Anthraquinone (B42736) Derivatives in Chemical Research

The journey of anthraquinone derivatives in chemical research is deeply rooted in the history of dyes. researchgate.net Natural anthraquinones were among the most important colorants for textiles until the late 19th century. researchgate.net Alizarin, a red dye extracted from the madder plant, and carminic acid from cochineal insects are prominent historical examples. wikipedia.orgbritannica.com The development of synthetic methods to produce these dyes in the late 1800s marked a pivotal moment, transitioning anthraquinones from natural products to key players in industrial chemistry. wikipedia.org This shift spurred extensive research into the synthesis and properties of a wide array of anthraquinone derivatives, laying the groundwork for their future applications beyond coloration. britannica.comchempedia.info

Significance of Substituted Anthraquinones in Advanced Chemical Sciences

The versatility of the anthraquinone core allows for the introduction of various functional groups, leading to a vast library of substituted anthraquinones with tailored properties. These derivatives are not merely colorants; they are integral to numerous advanced scientific fields. In materials science, they are utilized as dichroic dyes in liquid crystal displays and as functional components in advanced polymers. Their redox properties are harnessed in papermaking as digester additives and in the production of hydrogen peroxide. wikipedia.org Furthermore, substituted anthraquinones have emerged as a significant scaffold in medicinal chemistry, with research exploring their potential as anticancer agents and enzyme inhibitors. nih.govnih.gov The ability to fine-tune the electronic and steric properties of the anthraquinone molecule through substitution is a key driver of its broad utility. liberty.edu

Role of 1,5-Diamino-4,8-dihydroxyanthraquinone (B87044) as a Subject of Academic Inquiry

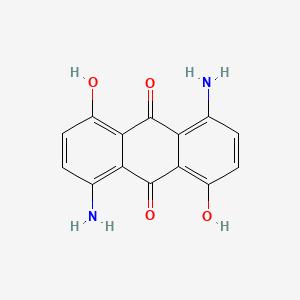

Within the diverse family of substituted anthraquinones, this compound stands out as a compound of particular academic interest. Its specific substitution pattern, featuring both amino and hydroxyl groups at the 1, 4, 5, and 8 positions, imparts unique electronic and chemical properties. This structure is a chromophore, responsible for its characteristic color, and also provides sites for further chemical modification. wikipedia.org Researchers have been intrigued by its potential as a building block for more complex molecules and as a model system for studying intramolecular interactions and their influence on the compound's spectroscopic and electrochemical behavior. researchgate.net

Overview of Multidisciplinary Research Interests in this compound

The study of this compound is not confined to a single discipline. Its synthesis and reactivity are of fundamental interest to organic chemists. chemicalbook.com Its light-absorbing properties make it a subject of investigation in physical chemistry and materials science, particularly in the context of dyes and pigments. researchgate.net The interaction of this molecule with biological systems has also attracted the attention of biochemists and medicinal chemists. This multidisciplinary interest underscores the compound's significance and the richness of the scientific questions it helps to address.

Structure

3D Structure

Properties

IUPAC Name |

1,5-diamino-4,8-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c15-5-1-3-7(17)11-9(5)13(19)12-8(18)4-2-6(16)10(12)14(11)20/h1-4,17-18H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYLKWSCFRLSKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051727 | |

| Record name | 1,5-Diamino-4,8-dihydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145-49-3, 52365-48-7 | |

| Record name | 1,5-Diamino-4,8-dihydroxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diaminoanthrarufin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5(Or 1,8)-diamino-4,8(or 4,5)-dihydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052365487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Diaminoanthrarufin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Diaminoanthrarufin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,5-diamino-4,8-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Diamino-4,8-dihydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5(or 1,8)-diamino-4,8(or 4,5)-dihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-diamino-4,8-dihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-DIAMINO-4,8-DIHYDROXYANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7YVG56Q18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1,5 Diamino 4,8 Dihydroxyanthraquinone

Modern Approaches to the Synthesis of 1,5-Diamino-4,8-dihydroxyanthraquinone (B87044)

A primary route for preparing this compound involves the chemical reduction of dinitroanthraquinone precursors. chemicalbook.com One established method utilizes the reduction of 1,5-dihydroxy-4,8-dinitroanthraquinone (B93595) with sodium sulfide (B99878) to yield the target diamino compound. chemicalbook.com

Another highly efficient reduction-based approach is catalytic hydrogenation. prepchem.com In a documented procedure, 1,5-dinitro-4,8-dihydroxyanthraquinone is hydrogenated in the presence of a palladium-carbon (Pd/C) catalyst. prepchem.com The reaction is typically conducted in an aqueous solution of sodium hydroxide (B78521) at a controlled temperature. prepchem.com Following the absorption of hydrogen, the catalyst is filtered, and the resulting filtrate is oxidized with air and neutralized to precipitate the final product. prepchem.com This method has been reported to achieve a high yield of 97.8%. prepchem.com

Table 1: Catalytic Hydrogenation of 1,5-dinitro-4,8-dihydroxyanthraquinone

| Parameter | Value | Source |

| Starting Material | 1,5-dinitro-4,8-dihydroxyanthraquinone | prepchem.com |

| Catalyst | 5% Palladium-carbon | prepchem.com |

| Solvent | 4% aqueous Sodium Hydroxide | prepchem.com |

| Temperature | 50°C | prepchem.com |

| Reaction Time | 5 hours | prepchem.com |

| Post-treatment | Air oxidation, neutralization with sulfuric acid | prepchem.com |

| Yield | 97.8% | prepchem.com |

Electrolytic methods offer a modern, one-step approach to synthesizing this compound from 1,5-dinitroanthraquinone (B1294578). google.com This technique is noted for its short process route, high selectivity, reduced production costs, and lower environmental impact. google.com The process involves the electrolysis of the raw material in a sulfuric acid electrolyte at elevated temperatures. google.com

Table 2: General Parameters for Electrolytic Synthesis

| Parameter | Value/Range | Source |

| Raw Material | 1,5-dinitroanthraquinone | google.com |

| Electrolyte | 7.5–14.2 mol/L Sulfuric Acid | google.com |

| Temperature | 100–160°C | google.com |

| Cathode Potential | -0.1 to -0.4 Volts | google.com |

| Current Density | 200–2000 A/m² | google.com |

To further improve the electrolytic process, phase transfer catalysts are employed. google.com These catalysts facilitate the transfer of reactants between the aqueous electrolyte and the organic substrate, enhancing the reaction rate. google.com Several compounds have been identified as effective phase transfer catalysts for this synthesis. google.com

Table 3: Phase Transfer Catalysts in Electrolytic Synthesis

| Catalyst Type | Examples | Source |

| Inorganic Salts | Tin(II) chloride (SnCl₂), Bismuth(III) chloride (BiCl₃) | google.com |

| Quaternary Ammonium Salts | Hexadecyltrimethylammonium bromide, Octadecyltrimethylammonium bromide | google.com |

An alternative synthetic pathway to this compound starts from 1,5-diphenoxyanthraquinone. chemicalbook.com This multi-step process involves a sequence of nitration, cleavage of the phenoxy groups, and subsequent reduction of the introduced nitro groups to form the final diamino product. chemicalbook.com This method demonstrates the versatility of anthraquinone (B42736) chemistry, allowing for the synthesis of the target molecule from different precursors through a distinct set of chemical transformations.

The synthesis can also be achieved via desulfonation. chemicalbook.com This route involves starting with a sulfonated version of the target molecule, specifically 4,8-diamino-1,5-dihydroxyanthraquinone-2,6-disulfonic acid. chemicalbook.com The sulfonic acid groups are then removed through a desulfonation reaction to yield this compound. chemicalbook.com This approach is particularly relevant for processes that utilize sulfonation as a means of controlling reactivity or solubility during intermediate steps. google.com

Electrolytic Synthesis Routes and Process Optimization

Synthesis of Novel Derivatives of this compound

The core structure of this compound serves as a robust platform for extensive chemical modification. The development of novel derivatives has been driven by the need to fine-tune the molecule's properties for various applications. Synthetic efforts have successfully produced a range of derivatives through targeted reactions on the amino groups and the aromatic rings.

N-Methylated and N-Alkylated Derivatives

The amino groups of this compound (also known as DAAR) are primary sites for synthetic modification. researchgate.net A comprehensive series of N-methylated derivatives has been successfully synthesized, encompassing all possible variations from mono- to the fully tetramethylated compound. researchgate.net This allows for a systematic study of how the degree of methylation impacts the molecule's characteristics. researchgate.net

General synthetic strategies for producing N-alkylated derivatives of related aminodihydroxyanthraquinones involve two primary routes: the reaction of the corresponding amino derivatives with alkyl halides or the reaction of a nitro-substituted precursor with alkylamines. researchgate.net A specific example for an N-dimethylated derivative is the synthesis of 4,8-dimethylamino-1,5-dihydroxyanthraquinone, which can be achieved through the desulfonation of p-dimethylamino-anthrarufin-disulfonic acid. google.com

Table 1: N-Alkylated Derivatives and Synthetic Approaches

| Derivative Type | General Synthetic Method | Specific Example |

|---|---|---|

| N-Methylated | Exhaustive methylation of this compound. | All possible N-methyl derivatives of DAAR have been obtained. researchgate.net |

| N-Alkylated | Reaction of amino derivatives with alkyl halides. | N-alkylated derivatives of 4-anilino-8-amino-1,5-dihydroxyanthraquinone. researchgate.net |

| N-Alkylated | Reaction of nitro precursors with alkylamines. | N-alkylated derivatives of 4-anilino-8-amino-1,5-dihydroxyanthraquinone. researchgate.net |

| N,N'-Dimethyl | Desulfonation of a disulfonic acid precursor. | Synthesis of 4,8-dimethylamino-1,5-dihydroxyanthraquinone. google.com |

Bromo Derivatives and Halogenation Studies

Halogenation, particularly bromination, of the anthraquinone core represents another key strategy for creating derivatives. Researchers have accomplished the complete synthesis of all isomeric mono-, di-, tri-, and tetrabromo derivatives of this compound. researchgate.netresearchgate.net This exhaustive study provides a full library of brominated compounds, enabling detailed analysis of how the number and position of bromine atoms influence the molecule's properties. researchgate.netresearchgate.net The existence of these derivatives, such as 2-bromo- and 3-bromo-1,5-diamino-4,8-dihydroxyanthraquinone, is well-documented. chemicalbook.com These halogenated intermediates are particularly valuable as they serve as precursors for further functionalization through nucleophilic substitution reactions.

β-Ether and Thioether Derivatives

The bromo derivatives of this compound are versatile intermediates for introducing further complexity. Specifically, the mono- and di-bromo derivatives can undergo condensation reactions with phenols and thiols. researchgate.net This reaction pathway yields the corresponding β-ether and β-thioether derivatives, respectively. researchgate.net The process involves a nucleophilic substitution where the bromine atom at a β-position (e.g., C-2 or C-6) is displaced by a phenoxide or thiolate anion, effectively linking a new aryl or thioaryl group to the anthraquinone scaffold.

Incorporation of p-Alkoxyphenyl Substituents at the 2-Position

Building upon the chemistry used to form ether linkages, specific substituents can be introduced at the β-positions of the anthraquinone ring system. The synthesis of derivatives bearing p-alkoxyphenyl groups at the 2-position can be achieved by leveraging the reactivity of the bromo-derivatives. researchgate.net By selecting a p-alkoxyphenol as the nucleophile in the condensation reaction with a 2-bromo-1,5-diamino-4,8-dihydroxyanthraquinone intermediate, a p-alkoxyphenyl ether linkage is formed at the 2-position. researchgate.net This method allows for the precise installation of electronically diverse and sterically influential groups onto the core structure.

Functionalization for Mesoporous Silica (B1680970) Grafting

For applications requiring immobilization on a solid support, this compound can be functionalized for grafting onto materials like mesoporous silica nanoparticles (MSNs). A common strategy involves modifying the anthraquinone molecule to include a reactive handle, such as a trialkoxysilane group, which can form a stable covalent bond with the silica surface.

A plausible synthetic route involves reacting one of the primary amine functions of the anthraquinone derivative with a bifunctional linker molecule. For example, treatment with 3-isocyanatopropyltriethoxysilane (B1197299) would result in the formation of a urea (B33335) linkage, tethering a reactive triethoxysilane (B36694) group to the anthraquinone core. This modified molecule can then be grafted onto the surface of mesoporous silica via a condensation reaction between the silane (B1218182) and the surface silanol (B1196071) groups of the silica. This approach is analogous to methods used for functionalizing MSNs with other organic molecules for various delivery systems. nih.gov

Mechanistic Investigations of Reaction Pathways in this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound and controlling product purity. Several synthetic pathways have been developed, each proceeding through distinct mechanistic steps.

One advanced method is a one-step electrolytic synthesis starting from 1,5-dinitroanthraquinone. google.com This process is conducted in concentrated sulfuric acid at high temperatures (100-160°C) using a phase-transfer catalyst. google.com The proposed mechanism involves the electrochemical reduction of the nitro groups to hydroxylamino intermediates. Under the strongly acidic and high-temperature conditions, these intermediates undergo a rearrangement, akin to a Bamberger rearrangement, to yield the final p-aminophenol structure (an amino group para to a hydroxyl group on the aromatic ring). google.com

More conventional synthetic routes rely on the chemical reduction of a dinitro precursor. The synthesis can start from 1,5-dinitro-4,8-dihydroxyanthraquinone, which is then reduced to the corresponding diamine. prepchem.com This reduction can be achieved through catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C) or by using chemical reducing agents like sodium sulfide. chemicalbook.comprepchem.com The mechanism for these reactions is a standard, well-understood reduction of an aromatic nitro group to a primary amine.

Another pathway involves the desulfonation of a sulfonic acid precursor. chemicalbook.com For instance, 4,8-diamino-1,5-dihydroxyanthraquinone-2,6-disulfonic acid can be desulfonated to yield the target compound. chemicalbook.com A related mechanism involves the reduction of a substituted anthraquinone sulfonic acid to its hydroquinone (B1673460) form, followed by treatment with an alkaline agent to eliminate the sulfo groups. google.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| This compound | DAAR, 1,5-Diaminoanthrarufin | C₁₄H₁₀N₂O₄ |

| 1,5-Dinitroanthraquinone | C₁₄H₆N₂O₆ | |

| 1,5-Dinitro-4,8-dihydroxyanthraquinone | C₁₄H₆N₂O₈ | |

| 4,8-Diamino-1,5-dihydroxyanthraquinone-2,6-disulfonic acid | C₁₄H₁₀N₂O₁₀S₂ | |

| p-Dimethylamino-anthrarufin-disulfonic acid | C₁₆H₁₄N₂O₁₀S₂ | |

| 4,8-Dimethylamino-1,5-dihydroxyanthraquinone | C₁₆H₁₄N₂O₄ | |

| 2-Bromo-1,5-diamino-4,8-dihydroxyanthraquinone | C₁₄H₉BrN₂O₄ | |

| 3-Bromo-1,5-diamino-4,8-dihydroxyanthraquinone | C₁₄H₉BrN₂O₄ | |

| 4-Anilino-8-amino-1,5-dihydroxyanthraquinone | C₂₀H₁₅N₃O₄ | |

| 3-Aminopropyltriethoxysilane | APTES | C₉H₂₃NO₃Si |

| 3-Isocyanatopropyltriethoxysilane | C₁₀H₂₁NO₄Si | |

| Sodium sulfide | Na₂S | |

| Sulfuric acid | H₂SO₄ |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei and their interactions, a complete structural map can be assembled.

While specific experimental spectra for 1,5-Diamino-4,8-dihydroxyanthraquinone (B87044) are not widely published, the expected chemical shifts can be predicted based on its structure and data from analogous compounds like 1,5-dihydroxyanthraquinone (B121750) and other substituted anthraquinones. chemicalbook.comchemicalbook.com The molecule's symmetry means that only three distinct aromatic proton signals and seven unique carbon signals are expected.

¹H NMR: The proton spectrum is expected to show signals for the aromatic protons, the amine protons, and the intramolecularly hydrogen-bonded hydroxyl protons. The aromatic protons (H-2, H-3, H-6, H-7) would likely appear as a set of coupled signals in the aromatic region (δ 7.0-8.5 ppm). The hydroxyl protons are expected to be significantly downfield-shifted (δ > 10 ppm) due to strong hydrogen bonding with the adjacent carbonyl oxygen. The amine protons would appear as a broader signal, with a chemical shift that can be influenced by solvent and concentration.

¹³C NMR: The carbon spectrum would display signals corresponding to the carbonyl carbons, the carbons bearing substituents (hydroxyl and amino groups), and the unsubstituted aromatic carbons. The carbonyl carbons (C-9, C-10) are expected at the most downfield region (typically δ > 180 ppm). Carbons attached to the electron-donating hydroxyl (C-4, C-8) and amino (C-1, C-5) groups would be shielded compared to the parent anthraquinone (B42736), while the carbons in the central ring would also show distinct shifts.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on known substituent effects on the anthraquinone scaffold. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H-2, H-7 | ~ 7.5 - 7.8 | C-1, C-5 | ~ 150 - 155 |

| H-3, H-6 | ~ 7.3 - 7.6 | C-2, C-7 | ~ 115 - 120 |

| OH (4, 8) | > 12.0 | C-3, C-6 | ~ 120 - 125 |

| NH₂ (1, 5) | ~ 5.0 - 7.0 (broad) | C-4, C-8 | ~ 155 - 160 |

| C-4a, C-9a | ~ 110 - 115 | ||

| C-8a, C-10a | ~ 130 - 135 | ||

| C-9, C-10 | ~ 185 - 190 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the signals for the adjacent aromatic protons (H-2 and H-3; H-6 and H-7), confirming their positions on the same aromatic ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It would be used to definitively assign which proton is attached to which carbon in the aromatic rings (e.g., linking the H-2 signal to the C-2 signal).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the exact molecular weight and to gain structural information from the fragmentation patterns of a compound. The molecular formula of this compound is C₁₄H₁₀N₂O₄, corresponding to a molecular weight of approximately 270.24 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) would provide an exact mass measurement (calculated: 270.06405680 Da), which can confirm the elemental composition. nih.gov In electron impact (EI) ionization, the molecular ion peak (M⁺˙) at m/z = 270 would be expected. The fragmentation pattern of anthraquinones is often characterized by the sequential loss of neutral carbon monoxide (CO) molecules from the quinone structure. libretexts.orgchemicalbook.com Therefore, prominent fragment ions would be anticipated at m/z 242 ([M-CO]⁺˙) and m/z 214 ([M-2CO]⁺˙). Further fragmentation could involve processes related to the amino and hydroxyl groups, such as the loss of HCN or H₂O.

Predicted Key Mass Spectrometry Fragments

| m/z Value | Predicted Fragment | Description |

| 270 | [C₁₄H₁₀N₂O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 242 | [C₁₃H₁₀N₂O₃]⁺˙ | Loss of one CO molecule |

| 214 | [C₁₂H₁₀N₂O₂]⁺˙ | Loss of two CO molecules |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. youtube.com The IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups.

The presence of both N-H (amine) and O-H (hydroxyl) groups would lead to distinct bands in the high-frequency region (3200-3500 cm⁻¹). pressbooks.pub The O-H stretching vibration is expected to be a broad band due to strong intramolecular hydrogen bonding with the carbonyl oxygen, while the N-H stretching of the primary amine should appear as two sharper peaks (symmetric and asymmetric stretching). youtube.com The carbonyl (C=O) stretching vibration of the quinone system will produce a very strong and sharp absorption band, typically in the range of 1600-1650 cm⁻¹, with its position lowered from a typical ketone due to conjugation and hydrogen bonding. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region, and C-H aromatic stretches would be observed just above 3000 cm⁻¹. libretexts.orgvscht.cz

Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium, Sharp (doublet) |

| Hydroxyl (O-H) | H-bonded Stretch | 3200 - 3400 | Strong, Broad |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium to Weak |

| Carbonyl (C=O) | H-bonded Quinone Stretch | 1600 - 1650 | Strong, Sharp |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | Medium to Strong |

| Amine (N-H) | Bend | ~1600 | Medium |

| Phenol (C-O) | Stretch | 1200 - 1300 | Strong |

UV-Visible Absorption Spectroscopy for Electronic Transitions and Solvent Effects

UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about its chromophore system. The anthraquinone core is a chromophore, and the addition of powerful electron-donating amino (-NH₂) and hydroxyl (-OH) groups as auxochromes significantly modifies its absorption spectrum.

These substituents cause a bathochromic (red) shift in the absorption maxima compared to the parent anthraquinone, pushing the absorption into the visible region and imparting the compound's characteristic color. The spectrum is expected to show intense bands corresponding to π→π* transitions within the conjugated aromatic system and lower intensity bands from n→π* transitions involving the lone pair electrons on the oxygen and nitrogen atoms.

The absorption spectrum of this compound and its derivatives is known to be sensitive to the solvent environment (solvatochromism). researchgate.netbiointerfaceresearch.com The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption maxima (λ_max). rsc.org Studies on N-methylated derivatives of this compound have reported on these solvent effects, indicating that the position of λ_max changes with solvents of different polarity, which is a key feature for its application as a dye. researchgate.net

X-ray Diffraction (XRD) for Crystalline Structure and Supramolecular Interactions

An XRD analysis would precisely confirm the planarity of the anthraquinone system. Crucially, it would provide direct evidence and exact measurements of the intramolecular hydrogen bonds between the hydroxyl groups at positions 4 and 8 and the adjacent carbonyl oxygens, as well as the hydrogen bonds involving the amino groups at positions 1 and 5. Furthermore, XRD would elucidate the supramolecular assembly, showing how individual molecules pack in the crystal lattice through intermolecular forces such as hydrogen bonding (e.g., between the amine of one molecule and a carbonyl of another) and π-π stacking of the aromatic rings. researchgate.net This information is vital for understanding the material's solid-state properties.

Advanced Chromatographic Methods for Purity and Isomer Separation

The analysis and purification of this compound rely on advanced chromatographic techniques, principally High-Performance Liquid Chromatography (HPLC). Reverse-phase (RP) HPLC methods have been developed for the routine analysis and separation of this compound. sielc.comsielc.com These methods are crucial for determining the purity of synthesized batches, with commercial standards often specifying a minimum purity of 95.0% as determined by HPLC. labproinc.com

A common approach involves using a C18 or a specialized reverse-phase column like Newcrom R1, which exhibits low silanol (B1196071) activity. sielc.comsielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier. sielc.comsielc.com Phosphoric acid is often used, but for applications requiring mass spectrometric (MS) detection, it is substituted with a volatile acid like formic acid to ensure compatibility. sielc.comsielc.com These HPLC methods are robust and scalable, allowing for their use in preparative separation to isolate impurities for structural elucidation. sielc.comsielc.com Furthermore, the methodology is suitable for pharmacokinetic studies, where tracking the compound in biological matrices is necessary. sielc.com For faster analyses, Ultra-High-Performance Liquid Chromatography (UPLC) systems with columns packed with smaller particles (e.g., 3 µm) can be employed. sielc.com

The separation of isomers, such as distinguishing this compound from its 1,8-diamino-4,5-dihydroxyanthraquinone (B106041) isomer, presents a significant challenge. While chromatographic methods are paramount for analyzing the final diamino-dihydroxy products, separation strategies are often implemented on precursor molecules. For instance, processes have been developed to separate the 1,5- and 1,8-isomers of dihydroxyanthraquinone by saponifying a mixture of their dialkoxy precursors in acetic acid with a strong mineral acid. google.com In this process, the 1,5-dihydroxyanthraquinone isomer precipitates from the hot reaction medium, while the 1,8-isomer remains dissolved and is precipitated later by cooling. google.com Such upstream separation is critical because the direct synthesis often yields a mixture of isomers. googleapis.com

Table 1: Representative HPLC Conditions for this compound Analysis

| Parameter | Condition | Purpose/Note | Source(s) |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity analysis and impurity separation | sielc.comsielc.com |

| Stationary Phase | Newcrom R1, C18 | Newcrom R1 offers low silanol activity | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water | Standard for reverse-phase separation | sielc.comsielc.com |

| Additive | Phosphoric Acid or Formic Acid | Acidifier; Formic acid is used for MS-compatibility | sielc.comsielc.com |

| Application | Analytical, Preparative, Pharmacokinetics | Method is scalable and versatile | sielc.comsielc.com |

Tautomerism and Conformational Analysis via Spectroscopic Techniques

The structure of this compound allows for complex tautomeric and conformational equilibria, which can be investigated using various spectroscopic techniques. The parent structure, 1,5-dihydroxyanthraquinone, is known to exist in different tautomeric forms, including the primary 9,10-quinoid structure and potential 1,10-quinoid forms. researchgate.net These equilibria are influenced by factors such as substitution, solvation, and ionization. researchgate.net The introduction of amino groups at the 1,5-positions and hydroxyl groups at the 4,8-positions creates a molecule with strong intramolecular hydrogen bonds between the amino/hydroxyl protons and the quinone carbonyl oxygens.

Rotational isomerism, or the existence of different conformers due to rotation around single bonds, can occur. This may involve the cleavage of an intramolecular hydrogen bond, leading to different spatial arrangements of the substituent groups. researchgate.net Such conformational changes can significantly impact the electronic properties and, consequently, the absorption spectrum of the molecule. Studies on N-methylated derivatives of this compound have reported that solvent effects can cause shifts in the absorption maxima, indicating changes in the electronic state and conformation of the dye molecules in different solvent environments. researchgate.net

The tautomeric and conformational equilibria are dynamic and exist in both the ground and excited states of the molecule, with the excited state often being more sensitive to these transformations. researchgate.net Protonation of the molecule can lead to a dynamic equilibrium mixture of isomers that differ in the position of the positive charge, the distribution of double bonds, and the number of intact intramolecular hydrogen bonds. researchgate.net Spectroscopic methods, particularly UV-Vis absorption spectroscopy, are instrumental in studying these phenomena. The presence of multiple, overlapping π-π* bands in the electronic absorption spectra of hydroxy-substituted anthraquinones is often indicative of the coexistence of different tautomers and conformers. researchgate.net

Table 2: Potential Tautomeric and Isomeric Forms in Substituted Dihydroxyanthraquinones

| Type of Isomerism | Description | Influencing Factors | Source(s) |

| Quinoid Tautomerism | Equilibrium between different quinoidal structures (e.g., 9,10- and 1,10-quinoid). | Substitution, Solvation, Ionization | researchgate.net |

| Rotational Isomerism | Existence of conformers due to rotation around single bonds, potentially involving cleavage of intramolecular hydrogen bonds. | Molecular structure, Solvent | researchgate.net |

| Protonation Isomers | Dynamic equilibrium of isomers upon protonation, differing in charge location and bonding. | pH, Acidity | researchgate.net |

Theoretical and Computational Chemistry of 1,5 Diamino 4,8 Dihydroxyanthraquinone

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic characteristics of molecules. These methods model the distribution of electrons to predict molecular geometry, energy levels, and reactivity. For anthraquinone (B42736) derivatives, such calculations help elucidate the influence of substituent groups on the central ring structure. DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly used to investigate the optimized molecular structures and electronic properties of such compounds. researchgate.net

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (an electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.gov Conversely, a large HOMO-LUMO gap implies high stability. materialsciencejournal.org For drug design, modulating the HOMO and LUMO energies can enhance stabilizing interactions and binding with a biological receptor. researchgate.net While specific HOMO-LUMO energy values for 1,5-diamino-4,8-dihydroxyanthraquinone (B87044) are not detailed in the provided literature, the general principles of frontier orbital analysis are well-established for related molecules. researchgate.netnih.gov

Table 1: Significance of Frontier Molecular Orbitals (HOMO & LUMO)

| Orbital/Concept | Description | Implication for Reactivity |

|---|---|---|

| HOMO | The highest energy molecular orbital containing electrons. | Represents the ability to donate electrons. Higher energy often correlates with stronger nucleophilicity. |

| LUMO | The lowest energy molecular orbital without electrons. | Represents the ability to accept electrons. Lower energy often correlates with stronger electrophilicity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A small gap indicates the molecule is more reactive and less stable. A large gap indicates high stability. nih.govmaterialsciencejournal.org |

Calculating the electronic excitation energies is crucial for predicting the absorption spectra of compounds, which determines their color. For anthraquinonoid dyes, methods like the Pariser-Parr-Pople (PPP) with variable β, γ approximation have been successfully used. researchgate.net These calculations focus on the π-electronic system, which is primarily responsible for the absorption of visible light. A good linear correlation has been found between the calculated values for the first π-π* excitation and the observed absorption maxima for a series of amino- and hydroxy-anthraquinone dyes. researchgate.net This supports the understanding that the first absorption band has an intramolecular charge-transfer character, where electron density moves from the electron-donating amino and hydroxyl groups to the electron-accepting quinone core upon excitation. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a large biological macromolecule, like a protein or DNA.

Anthraquinone derivatives are known to interact with various biological targets. Molecular docking studies on similar compounds have explored their potential to bind to enzymes and DNA. For instance, studies on other anthraquinones have identified potential inhibitors of enzymes like phosphopantetheine adenylyltransferase (PPAT) and Dipeptidyl peptidase IV (DPP-IV). nih.govnih.gov The interaction of anthraquinones with calf-thymus DNA has also been analyzed, with some derivatives showing the ability to intercalate between DNA base pairs, a mechanism relevant to antitumor properties. researchgate.net Emodin (B1671224), another anthraquinone, is known to target enzymes such as casein kinase II (CKII) and phosphoglycerate mutase 1 (PGAM1). nih.gov These studies provide a framework for how this compound might interact with similar biological macromolecules.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, often expressed as a binding affinity or docking score. A more negative binding energy value typically indicates a more stable protein-ligand complex. researchgate.net For example, docking studies of purpurin, a related anthraquinone, with DNA yielded a favorable interaction score, suggesting strong binding affinity. researchgate.net

Molecular dynamics (MD) simulations can further refine these findings by simulating the movement of the atoms in the complex over time. This allows for the assessment of the stability of the predicted binding pose and can reveal conformational changes in both the ligand and the macromolecule upon binding. Such simulations have been used to confirm the stable interaction of other anthraquinones with their target proteins. researchgate.net

Table 2: Computational Simulation Techniques and Their Applications

| Technique | Purpose | Key Outputs | Example Application for Anthraquinones |

|---|---|---|---|

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor. | Binding pose, docking score, binding energy. | Identifying potential enzyme inhibitors or DNA intercalators. nih.govresearchgate.net |

| Molecular Dynamics | Simulates the time-dependent behavior of a molecular system. | Trajectory of atoms, stability of complexes, conformational changes. | Assessing the stability of a predicted ligand-protein complex over time. researchgate.netresearchgate.net |

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. For anthraquinones, the nature and position of substituent groups on the anthracene (B1667546) core are critical determinants of their function. researchgate.net

Analysis of various anthraquinone derivatives has revealed several key SAR principles:

Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups are strongly related to various pharmacological activities. For instance, in studies of DPP-IV inhibitors, hydroxyl groups at the C-1 and C-8 positions were found to be essential for inhibitory potential. nih.gov

Amino Groups: Replacing a hydroxyl group with an amino (-NH2) group can significantly alter activity. In one study, this substitution led to an increase in the inhibitory potential against DPP-IV. nih.gov

Other Substituents: The addition of other groups, such as hydroxymethyl or carboxyl groups, at different positions can also modulate the biological effect. nih.gov

These relationships are often visualized using SAR diagrams, which map how changes in different parts of the molecule (R-groups) affect its activity. frontiersin.org By systematically analyzing these trends, researchers can design new derivatives, such as those of this compound, with potentially enhanced and more specific biological activities. researchgate.net

Table 3: General Structure-Activity Relationships for Anthraquinone Derivatives

| Structural Feature | Position on Anthraquinone Ring | Influence on Biological Activity | Reference |

|---|---|---|---|

| Hydroxyl Group (-OH) | C-1, C-8 | Often essential for activity. | nih.gov |

| Hydroxyl Group (-OH) | C-2, C-4 | Presence can increase biofilm adhesion inhibition. | frontiersin.org |

| Hydroxyl Group (-OH) | C-5, C-6, C-8 | Addition can decrease inhibitory activity in some contexts. | frontiersin.org |

| Amino Group (-NH2) | C-1 | Can increase inhibitory potential when replacing a hydroxyl group. | nih.gov |

Prediction of Biological Potency Based on Substituent Effects

The biological activity of anthraquinone derivatives is significantly influenced by the nature and position of their substituents. Computational studies and structure-activity relationship (SAR) analyses of related anthraquinone compounds demonstrate how modifications to the core structure can modulate their pharmacological effects, particularly their antioxidant and anticancer properties. While specific QSAR models for this compound are not extensively detailed in available literature, the principles can be understood from studies on analogous compounds.

For instance, studies on the 1,8-dihydroxyanthraquinone derivative emodin show that further substitutions can significantly alter biological outcomes. The synthesis of glycosylated derivatives, such as emodin-8-O-glucoside (E8OG), is a strategy employed to reduce the toxicity of the parent compound and improve its biological activity. mdpi.com This modification highlights a key principle of substituent effects: the addition of a group (in this case, a glucoside) can modify the pharmacokinetic profile of the molecule, potentially enhancing its therapeutic index. mdpi.com Such findings suggest that strategic substitution on the this compound core could similarly be used to fine-tune its biological potency.

A review of various bioactive anthraquinones indicates that these compounds can exert a wide range of pharmacological actions, including anti-inflammatory, neuroprotective, and anticancer effects, which are often linked to their antioxidant capabilities. nih.gov The specific effects are dictated by the collective influence of all substituents on the molecule's electronic and steric properties, which in turn affect its interaction with biological targets.

Table 1: Influence of Substituents on the Biological Activity of Anthraquinone Derivatives (Illustrative Examples)

| Parent Compound | Substituent Modification | Observed Effect | Reference |

| Emodin (a 1,8-dihydroxyanthraquinone) | Glycosylation (e.g., E8OG) | Reduced toxicity, improved chemical properties and biological activity. | mdpi.com |

| General Anthraquinones | Presence of Hydroxyl (-OH) groups | Generally enhances antioxidant and free radical scavenging activity. | nih.gov |

Computational Prediction of Biological Activities

Computational methods, particularly molecular docking, are powerful tools for predicting the biological activities of compounds by simulating their interaction with specific protein targets. This in silico approach allows for the screening of molecules against known biological receptors, providing insights into their potential therapeutic efficacy before undertaking laboratory synthesis and testing.

While specific molecular docking studies for this compound are not prominently available, research on structurally similar anthraquinones like chrysophanol (B1684469) and emodin provides a clear framework for how such predictions are made. In one study, chrysophanol and emodin were evaluated as potential anticancer agents via molecular docking against targets relevant to colorectal and cervical carcinomas. nih.gov The simulations, performed with programs like AutoDock Vina, calculate the binding energy between the small molecule (ligand) and the protein target. A lower, more negative binding energy typically indicates a more stable and favorable interaction. nih.govsamipubco.com

These studies demonstrated that chrysophanol and emodin exhibited strong binding affinities to their target proteins, in some cases stronger than the FDA-approved anticancer drug used as a control. nih.gov Such computational findings help to prioritize compounds for further in vitro and in vivo testing. nih.gov

The general process involves:

Target Identification: Selecting a protein known to be involved in a specific disease pathway, such as Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinase 2 (CDK2) in cancer. nih.govnih.gov

Docking Simulation: Using software to predict the most likely conformation of the ligand when bound to the active site of the target protein.

Binding Energy Calculation: Quantifying the affinity of the ligand for the protein.

Interaction Analysis: Examining the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. samipubco.com

This computational approach provides a rational basis for drug design, suggesting that this compound could be computationally screened against various therapeutic targets to predict its biological activities.

Table 2: Example of Molecular Docking Results for Related Anthraquinones against Anticancer Targets

| Compound | Target Protein | Binding Energy (kcal/mol) | Note | Reference |

| Chrysophanol | CDK2 | Not specified, but noted as "good" | Docking suggested strong molecular interaction. | nih.gov |

| Emodin | CDK2 | Not specified, but noted as "good" | Docking suggested strong molecular interaction. | nih.gov |

| Fluorouracil (Control) | CDK2 | Not specified | FDA-approved drug used for comparison. | nih.gov |

Computational Studies on Tautomeric Forms and Stability

Tautomerism, the phenomenon where a molecule exists as a dynamic equilibrium of two or more interconvertible structural isomers, is a key feature of hydroxyanthraquinones. For this compound, the presence of hydroxyl and amino groups adjacent to carbonyl functions allows for the existence of several tautomeric forms, which can significantly impact the molecule's chemical properties, color, and stability.

Computational studies on the parent structure, 1,5-dihydroxyanthraquinone (B121750), have shown that it is capable of existing in different tautomeric states. These arise from intramolecular proton transfer between the hydroxyl and adjacent carbonyl oxygen atoms. The primary forms investigated computationally are:

9,10-quinoid tautomer: The most common and generally most stable form for anthraquinones.

1,10-quinoid tautomer: A less stable form resulting from a proton transfer from the C1 hydroxyl group to the C10 carbonyl group.

1,5-quinoid tautomer: A theoretical tautomer that may appear in certain substituted derivatives or metal complexes.

Quantum-chemical calculations are used to determine the relative energies and therefore the relative stabilities of these different tautomers. The choice of computational method (e.g., Density Functional Theory - DFT) and basis set is crucial for obtaining reliable energy predictions. These studies often find that the 9,10-quinoid form is the most stable in the ground state. However, the introduction of substituents, such as the amino groups in this compound, can shift these tautomeric equilibria. The presence and nature of solvents can also influence the relative stability of the tautomers.

Furthermore, protonation of the molecule can lead to the formation of different isomeric structures, and transformations between these isomers may proceed through excited states. The significant changes in color observed upon substitution of the 1,5-dihydroxyanthraquinone core are often attributed to shifts in these tautomeric and conformational equilibria.

Biological Activities and Molecular Mechanisms of 1,5 Diamino 4,8 Dihydroxyanthraquinone

Anticancer Research and Cytotoxicity Studies

1,5-Diamino-4,8-dihydroxyanthraquinone (B87044), an anthraquinone (B42736) derivative, has been a subject of interest in anticancer research due to its structural similarities to clinically used chemotherapeutic agents like Mitoxantrone (B413). nih.gov Research into the broader family of dihydroxyanthraquinones has revealed significant cytotoxic effects against a variety of cancer cell lines. nih.govnih.gov

Studies on related dihydroxyanthraquinone compounds have demonstrated potent, concentration-dependent cytotoxicity. nih.gov For instance, a structurally similar derivative required a 5- to 10-fold lower concentration than Adriamycin (Doxorubicin) to achieve the same level of cell killing in 1-hour pulse exposures on asynchronous Chinese hamster cells. nih.gov The cytotoxic efficacy is also dependent on the cell's growth phase; exponentially growing Chinese hamster cells were found to be significantly more sensitive than stationary cultures. nih.gov In vitro studies on various cancer cell lines have established the cytotoxic potential of this class of compounds.

| Cell Line | Compound Type | Observation | Reference |

| Chinese Hamster Cells | Dihydroxyanthraquinone | 50% inhibition of colony formation at 3.2 ng/ml (24 hr exposure). | nih.gov |

| Friend Leukemia Cells | Dihydroxyanthraquinone | 50% viability reduction at 0.3-0.8 µg/ml (24 hr exposure). | nih.gov |

| L1210 Cells | Dihydroxyanthraquinone | 50% viability reduction at 0.3-0.8 µg/ml (24 hr exposure). | nih.gov |

| KB/HeLa Cells | 1,8-Diaminoanthraquinone Derivative | Arrested in G2/M phases of the cell cycle. | researchgate.net |

| Hepa G2 Cells | 1,5-Diamidoanthraquinone Derivative | Significant cytotoxicity at 1.24-1.75 µM. | researchgate.net |

A primary mechanism contributing to the anticancer activity of many anthraquinone derivatives is their ability to interact directly with cellular DNA. nih.gov The planar structure of the anthraquinone core allows these molecules to insert, or intercalate, between the base pairs of the DNA double helix. This physical insertion disrupts the normal structure and function of DNA, interfering with critical cellular processes like replication and transcription, which are highly active in rapidly dividing cancer cells. nih.gov

Furthermore, this class of compounds has been shown to inhibit the activity of DNA topoisomerases. nih.gov These are essential enzymes that manage the topological state of DNA, for instance by resolving supercoiling during replication. nih.govnih.gov By inhibiting topoisomerases, anthraquinone derivatives can lead to the accumulation of DNA strand breaks, which, if not repaired, can trigger cell death. researchgate.net For example, the cytotoxic action of aloin (B1665253), another anthraquinone derivative, is thought to involve the inhibition of topoisomerase II. nih.gov This dual action of DNA intercalation and topoisomerase inhibition is a hallmark of several potent anticancer drugs. nih.govresearchgate.net

By interfering with DNA integrity and function, this compound and its analogs can profoundly affect the cell cycle, the ordered sequence of events that leads to cell division. Research has shown that exposure to dihydroxyanthraquinones can cause a significant accumulation of cells in the G2 phase of the cell cycle. nih.gov This G2 block indicates that the cell detects DNA damage before entering mitosis (M phase) and halts its progression to allow for repair or, alternatively, to initiate programmed cell death (apoptosis). nih.govnih.gov

Indeed, the induction of apoptosis is a key outcome of treatment with these compounds. researchgate.netmdpi.com Anthraquinone derivatives have been characterized as strong proapoptotic agents. nih.gov The mechanism can involve the activation of endonucleases, enzymes that cleave DNA, leading to the DNA fragmentation characteristic of apoptosis. researchgate.net Studies on related compounds show that they can effectively kill tumor cells by inducing apoptosis in a time- and dose-dependent manner. mdpi.com

| Effect | Compound Type | Cell Line | Observation | Reference |

| Cell Cycle Arrest | Dihydroxyanthraquinone | Friend Leukemia, L1210, Chinese Hamster | Accumulation of cells in the G2 phase. | nih.gov |

| Cytotoxicity | Dihydroxyanthraquinone | Chinese Hamster | Greatest cytotoxicity observed in G1 and G2 phases. | nih.gov |

| Apoptosis | Anthraquinone Derivative | HCT116 | Induction of apoptosis via caspase activation. | mdpi.com |

| Apoptosis | Anthraquinone (AQ) | L1210 Leukemic Cells | Activation of endonucleases and induction of DNA cleavage. | researchgate.net |

Anthraquinone derivatives can alter the redox balance within cells, leading to changes in the levels of reactive oxygen species (ROS). nih.gov ROS, such as superoxide (B77818) anions and hydrogen peroxide, are byproducts of normal cellular metabolism, but at high concentrations, they can cause significant damage to cellular components, including DNA, proteins, and lipids, a condition known as oxidative stress.

Several studies have demonstrated that the anticancer activity of anthraquinones is linked to their ability to generate ROS in cancer cells. nih.govmdpi.com For example, the compound chrysophanol (B1684469) was shown to induce apoptosis in breast cancer cells through the generation of ROS. nih.gov Similarly, a novel amide anthraquinone derivative was found to kill colon cancer cells by increasing ROS levels, which in turn activated stress-related signaling pathways. mdpi.com This induction of oxidative stress represents another critical mechanism by which these compounds exert their cytotoxic effects. nih.gov

The intercalation of anthraquinone derivatives into the DNA template directly hinders the processes of DNA replication and transcription. nih.gov However, the specific effects on the initiation versus the elongation phases of DNA synthesis can vary. For instance, studies on the related compound aloin suggest that it does not inhibit the initiation of DNA synthesis, as cells were able to replicate a full complement of DNA. nih.gov Instead, these cells experienced difficulties progressing through the M phase (mitosis), which is consistent with the observed G2/M cell cycle arrest. nih.gov This indicates that while the entire process of macromolecule synthesis is ultimately inhibited, the primary block may occur after DNA replication is complete but before cell division can proceed. researchgate.net

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR) in cancer cells. mdpi.com Encouragingly, certain anthraquinone derivatives have shown efficacy against cancer cells that have become resistant to other drugs. researchgate.netnih.gov

Research has identified derivatives that display strong antiproliferative activity against multi-drug resistant cancer cell phenotypes. researchgate.net The anthraquinone emodin (B1671224), for example, has been reported to be potentially effective in treating drug-resistant breast cancer and can even re-sensitize resistant cells to other chemotherapeutics like doxorubicin. nih.gov Similarly, the synthetic naphthoquinone CNN1, a related quinone structure, has demonstrated cytotoxic activity against a multidrug-resistant leukemia cell line. mdpi.com This ability to circumvent or overcome drug resistance makes this class of compounds particularly valuable for further investigation.

The biological effects of this compound and its relatives are mediated through their interaction with key intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a common feature of cancer. mdpi.comnih.govnih.gov

PI3K/Akt Pathway: This is a central pathway that promotes cell survival and growth. nih.govbio-connect.nl Several anthraquinone derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling cascade. nih.govnih.gov For instance, chrysophanol's anticancer effects involve the regulation of proteins within this pathway. nih.gov Inhibition of this pathway can block pro-survival signals and make cancer cells more susceptible to apoptosis. mdpi.com

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for transmitting signals from the cell surface to the nucleus to control processes like proliferation and differentiation. nih.gov Anthraquinones can modulate MAPK signaling. nih.gov The JNK pathway, a component of the MAPK family, was shown to be activated by an anthraquinone derivative in colon cancer cells, linking ROS production to the induction of apoptosis. mdpi.com

AhR Pathway: The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that can influence oncogenesis. nih.gov The anthraquinone emodin is known to target the AhR, demonstrating that these compounds can interact with transcription factors to modulate gene expression and cellular behavior. nih.govnih.gov

These interactions highlight the multi-targeted nature of anthraquinone derivatives, which can simultaneously disrupt several pathways essential for cancer cell survival and proliferation. nih.gov

Antimicrobial and Antibacterial Investigations

The antimicrobial potential of the anthraquinone scaffold has been a subject of significant scientific inquiry. Research into derivatives structurally related to this compound has revealed notable antibacterial activities, particularly through the inhibition of essential bacterial enzymes and efficacy against specific pathogenic strains.

Phosphopantetheine adenylyltransferase (PPAT) is a crucial enzyme in the biosynthesis of Coenzyme A, making it an attractive target for the development of new antibacterial agents. nih.gov The dissimilarity between bacterial and mammalian PPAT enhances its viability as a target for selective inhibitors. nih.gov

In a study evaluating 114 anthraquinone derivatives through in silico methods, 1,8-dihydroxy-4,5-dinitroanthraquinone (B1665754) (DHDNA), a compound structurally related to this compound, was identified as a promising inhibitor of PPAT in Staphylococcus aureus and Enterococcus faecalis. nih.gov Molecular docking, pharmacophore modeling, and molecular dynamics simulations all pointed to DHDNA as the most potent inhibitor among the screened compounds. nih.gov These analyses indicated that the nitro groups on the anthraquinone structure played a key role in the compound's affinity for the nucleotide-binding site of the PPAT enzyme. nih.gov

Following the in silico identification of its potential as a PPAT inhibitor, 1,8-dihydroxy-4,5-dinitroanthraquinone (DHDNA) was tested in vitro for its antibacterial activity against Gram-positive bacteria. nih.gov The compound demonstrated efficacy against both antibiotic-resistant isolates and reference strains of Staphylococcus aureus and Enterococcus faecalis. nih.gov Kill-time kinetic experiments revealed that DHDNA exerts a bacteriostatic effect on these bacteria at the tested concentrations. nih.gov

The minimum inhibitory concentration (MIC) values underscore its activity against these clinically relevant pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of 1,8-dihydroxy-4,5-dinitroanthraquinone (DHDNA)

| Bacterial Strain | MIC (µg/mL) | Citation |

|---|---|---|

| Staphylococcus aureus | 31.25 | nih.gov |

While many anthraquinone derivatives have been investigated for a wide range of biological activities, specific research detailing the antifungal properties of this compound was not prominent in the reviewed literature. Broader studies on related compounds, such as danthron (B1669808) (1,8-dihydroxyanthraquinone) isolated from a marine fungus, have focused primarily on other activities like antiangiogenic and antioxidant properties. mdpi.com

Anti-inflammatory and Immunomodulatory Research

The anthraquinone class of compounds has been explored for its potential to modulate inflammatory and immune responses. The inflammatory process involves the production of mediators like reactive oxygen species (ROS), and the NF-κB transcription factor family is a central mediator in these pathways. mdpi.com

One study investigated a variety of anthracene (B1667546) and anthraquinone derivatives for their anti-inflammatory effects in human leukocytes. researchgate.net In this research, compounds classified as 1,5-bisacyloxy-anthraquinones with O-linked substituents (structurally related to the target compound) were found to have a relatively minor inhibitory effect (20-40%) on superoxide anion production induced by phorbol-12-myristate-13-acetate (PMA) in neutrophils. researchgate.net

More significant immunomodulatory effects have been observed with other analogs. For instance, the mitoxantrone analog O,O'-bis-(3'-iodopropyl)-1,4-dihydroxyanthraquinone (DIPDHAQ) was studied in an experimental autoimmune encephalomyelitis (EAE) model. nih.gov Treatment with DIPDHAQ led to an improvement in clinical signs of the disease, which was associated with a reduction of inflammatory cells and a decrease in the levels of pro-inflammatory cytokines such as IL-17, IFN-γ, IL-12p40, and IL-6 in the spinal cord. nih.gov These findings suggest that the anthraquinone framework can serve as a basis for developing agents with potential applications in treating autoimmune diseases. nih.gov

Antiviral Properties

A series of anthraquinones featuring amino substituents at the 1 and 5 positions have been identified as inducers of interferon, a key signaling protein in the innate immune response to viral infections. nih.govnih.gov A study focused on this class of compounds demonstrated significant antiviral activity in mice. nih.govnih.gov

The prototype compound, 1,5-bis[(3-morpholinopropyl)amino]-anthraquinone , was an effective antiviral agent whether administered orally or parenterally, with peak serum interferon titers observed 12 to 24 hours after treatment. nih.govnih.gov However, the most active compound identified in the study was 1,5-bis[[2-(diethylamino)ethyl]amino]-anthraquinone , which protected mice from viral infection at a dose as low as 8 mg/kg. nih.govnih.gov A single dose of the prototype compound provided significant protection for up to six days prior to infection. nih.govnih.gov

Table 2: Antiviral Activity of 1,5-Diamino Anthraquinone Derivatives in Mice

| Compound | Activity | Minimum Effective Dose (Oral) | Citation |

|---|---|---|---|

| 1,5-bis[(3-morpholinopropyl)amino]-anthraquinone | Induces serum interferon and protects against lethal virus infection | 62 mg/kg | nih.govnih.gov |

Enzyme Interaction Studies Beyond Antimicrobial Targets

The interaction of anthraquinone derivatives with biological macromolecules like DNA is a critical aspect of their mechanism of action for various biological activities, including potential antitumor properties. nih.gov The planar structure of anthraquinones facilitates their intercalation into DNA, which can disrupt normal DNA function.

A study analyzing the interaction between several anthraquinone derivatives and calf-thymus DNA was conducted using spectroscopic and in silico methods. nih.govresearchgate.net Among the compounds tested was 1,4-diaminoanthraquinone , a structural isomer of the 1,5-diamino variant. The UV spectroscopic results for the selected anthraquinones, including 1,4-diaminoanthraquinone, suggested an interaction with DNA, likely through external binding. nih.govresearchgate.net Further analysis using FT-IR showed significant shifts and the disappearance of characteristic peaks, indicating the formation of a dye-DNA adduct. nih.govresearchgate.net These studies highlight the capacity of diaminoanthraquinones to interact directly with genetic material, a mechanism that underpins many of their observed biological effects.

Research on Neuroprotective Effects and Nervous System Cancers

While direct research on the neuroprotective and nervous system anticancer effects of this compound is not extensively documented in current literature, significant studies have been conducted on closely related 1,8-dihydroxyanthraquinone derivatives. mdpi.comnih.gov These compounds, which share the core anthraquinone structure, provide valuable insights into the potential biological activities of this chemical class against neurological diseases and cancers of the nervous system. mdpi.com

Primary and metastatic tumors of the nervous system are notably complex and heterogeneous, presenting substantial clinical challenges. mdpi.comnih.gov Natural products, particularly anthraquinone derivatives, have been a pivotal source for anticancer drug discovery. mdpi.comnih.gov Derivatives such as emodin, chrysophanol, and aloe-emodin (B1665711) have been analyzed for their therapeutic potential in models of nervous system cancers. nih.govnih.gov The mechanisms of action for these related compounds are multifaceted; they are known to induce apoptosis and necrosis in cancer cells, intercalate with DNA to disrupt replication and transcription, and modulate intracellular levels of reactive oxygen species (ROS), leading to oxidative stress that can damage tumor cells. mdpi.comnih.gov Furthermore, they can interfere with critical oncogenic signaling pathways like MAPK and PI3K/Akt, which are essential for the proliferation and survival of nervous system cancer cells. mdpi.comnih.gov

In the context of neuroprotection, emodin has demonstrated protective effects in various studies. For instance, in SH-SY5Y human neuroblastoma cells, emodin pre-treatment was found to alleviate neuroinflammation and apoptosis induced by hydrogen peroxide (H₂O₂), potentially through the PI3K/mTOR/GSK3β signaling pathway. nih.gov Another study showed that emodin could counteract damage from high doses of sodium fluoride (B91410) (NaF) by recovering the expression of Nrf2 and HO-1, and reducing levels of ROS and other oxidative stress markers. nih.gov

The following table summarizes key research findings on anthraquinone derivatives in the context of nervous system cancers.

Interactive Table: Research on Anthraquinone Derivatives in Nervous System Cancers

| Compound | Cell Line/Model | Observed Effects | Potential Mechanism of Action | Citation(s) |

|---|---|---|---|---|

| Emodin | SH-SY5Y Neuroblastoma | Alleviates H₂O₂-induced apoptosis and neuroinflammation. | Influences the PI3K/mTOR/GSK3β signaling pathway. | nih.gov |

| Emodin | SH-SY5Y Neuroblastoma | Recovers cells from NaF-induced damage. | Decreased p-ERK1/2 levels, increased Nrf2 and HO-1 expression, reduced ROS. | nih.gov |

| Chrysophanol | PDT-treated cells | Counteracts cytotoxic effects of photodynamic therapy (PDT). | Scavenges ROS generated during PDT and provides membrane protection. | nih.gov |

| Aloe-Emodin | MO/RCA Model | Protective effect against reperfusion damage. | Antioxidant properties. | nih.gov |

| 1,8-dihydroxyanthraquinone derivatives (general) | Various nervous system tumor models | Induce apoptosis and necrosis; inhibit cell proliferation. | DNA intercalation, ROS level alteration, influence on MAPK and PI3K/Akt pathways. | mdpi.comnih.gov |

The exploration of these related dihydroxyanthraquinone derivatives underscores a promising area of research for developing novel therapies that could potentially overcome treatment resistance and improve outcomes for patients with nervous system cancers. nih.gov However, specific studies focused on this compound are required to determine its unique profile and therapeutic potential.

Challenges and Methodologies for Addressing Contradictions in Biological Activity Studies

The evaluation of the biological activity of any chemical compound, including this compound, is fraught with challenges that can lead to variable or contradictory results. researchgate.netnih.gov Methodological rigor and an understanding of these challenges are crucial for generating reliable and reproducible data. researchgate.netnih.gov

Key Challenges in Biological Activity Studies:

A primary challenge is the low aqueous solubility of many organic compounds. researchgate.net Poor solubility can lead to an underestimation of biological activity, reduce hit rates in high-throughput screening (HTS), and produce inaccurate structure-activity relationships (SAR). researchgate.net The choice of solvent, commonly dimethyl sulfoxide (B87167) (DMSO), is critical, as it can introduce its own toxicity or interfere with the assay, even at low concentrations. researchgate.net

Further complexities arise from the experimental design itself. For instance, in vitro cytotoxicity assays like the MTT assay, while considered a standard, can be prone to interference from test compounds, especially natural extracts. nih.gov This necessitates the use of multiple, complementary assays to validate findings. nih.gov Contradictory results are common in research and can stem from differences in study design, experimental conditions, or statistical interpretation. nih.govnih.gov Failure to publish negative or conflicting results can lead to a skewed perception of a compound's efficacy. nih.gov

Methodologies to Address Challenges and Contradictions:

Modern computational techniques also play a significant role. Quantitative Structure-Activity Relationship (QSAR) models, for example, can predict the biological activity of new substances before they are synthesized or tested in the lab, helping to prioritize candidates. bio-hpc.eu The use of real-world data (RWD) from sources like electronic health records is also emerging as a way to generate real-world evidence (RWE) that complements traditional clinical trials. frontiersin.org

The table below outlines common challenges and corresponding methodological solutions.

| Resource Intensity | Experimental screening of thousands of compounds is expensive and time-consuming. | Employ computational methods like QSAR and in silico screening to predict activity and prioritize compounds for testing. | bio-hpc.eu |

By acknowledging these challenges and employing robust methodologies, researchers can enhance the validity and clinical applicability of biological activity studies for compounds like this compound. nih.gov

Applications in Advanced Materials Science and Functional Materials

Research on Dyes and Pigments from 1,5-Diamino-4,8-dihydroxyanthraquinone (B87044) and its Derivatives

The core structure of this compound serves as a foundational scaffold for a range of dyes and pigments. First identified as a dye component in the early 20th century for use as a vat dye, its application was later extended to disperse dyes in 1971. google.com Anthraquinone-based dyes are noted for their bright colors, particularly in the blue and red spectra, and good light fastness, securing them a significant position in the dye industry. google.com

Derivatives of this compound are well-suited for dyeing hydrophobic synthetic fibers, most notably polyester (B1180765). google.comgoogle.com These dyes function as disperse dyes, which are non-ionic molecules with low water solubility that are applied from a fine aqueous dispersion. The dyeing process typically involves high temperatures to facilitate the diffusion of the dye molecules into the amorphous regions of the polymer fibers. mdpi.com